BenchChemオンラインストアへようこそ!

5-(Trifluoromethyl)pyridazine-4-carboxylic acid

antimicrobial pyridazine isomers structure-activity relationship

5-(Trifluoromethyl)pyridazine-4-carboxylic acid is the validated scaffold for accelerating antimicrobial hit‑to‑lead and kinase inhibitor programs. Its defined 5‑CF3‑4‑COOH substitution yields a pKa of ~1.69—consistently enhancing bacterial cell penetration and Gram‑positive/negative potency versus non‑fluorinated and 3‑carboxy isomers. Unlike generic pyridazine building blocks, this specific regioisomer exhibits proven sub‑nanomolar binding in FAAH inhibition assays, making it a non‑interchangeable core for structure‑activity relationship studies. The carboxylic acid handle enables rapid amide coupling and esterification, while the trifluoromethyl group boosts metabolic stability and lipophilicity. This unique electronic and hydrogen‑bonding profile cannot be replicated by pyridine, pyrimidine, or pyrazine bioisosteres. Secure this high‑purity building block for your next fragment‑based screen, scaffold‑hop, or lead‑optimization campaign.

Molecular Formula C6H3F3N2O2
Molecular Weight 192.10
CAS No. 872780-98-8
Cat. No. B3058023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyridazine-4-carboxylic acid
CAS872780-98-8
Molecular FormulaC6H3F3N2O2
Molecular Weight192.10
Structural Identifiers
SMILESC1=C(C(=CN=N1)C(F)(F)F)C(=O)O
InChIInChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-11-10-1-3(4)5(12)13/h1-2H,(H,12,13)
InChIKeyKBFSXOBOSXAMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)pyridazine-4-carboxylic acid (CAS 872780-98-8): Key Building Block for Fluorinated Heterocyclic Pharmaceuticals


5-(Trifluoromethyl)pyridazine-4-carboxylic acid (CAS 872780-98-8) is a heterocyclic building block featuring a pyridazine core substituted with a trifluoromethyl group at the 5-position and a carboxylic acid at the 4-position [1]. Its molecular formula is C6H3F3N2O2 with a molecular weight of 192.10 Da . The compound serves as a versatile intermediate in medicinal chemistry, with the trifluoromethyl group enhancing metabolic stability and lipophilicity, and the carboxylic acid providing a synthetic handle for further derivatization .

5-(Trifluoromethyl)pyridazine-4-carboxylic acid: Why Positional Isomers and Non-Fluorinated Analogs Cannot Be Substituted


Generic substitution of 5-(trifluoromethyl)pyridazine-4-carboxylic acid with related pyridazine carboxylic acids or other trifluoromethyl positional isomers is not scientifically defensible. The position of the carboxylic acid group (4- vs. 3-) directly impacts antimicrobial and cytotoxic profiles through altered electronic charge distribution and molecular geometry [1]. Similarly, the presence and precise location of the trifluoromethyl group modulate both physicochemical properties (e.g., pKa shifts from ~3.18 to 1.69) and biological activity, with fluorination at the pyridazine skeleton consistently enhancing antimicrobial potency [2]. Furthermore, the 5-trifluoromethyl-4-carboxylic acid substitution pattern is essential for specific binding interactions observed in enzyme inhibition assays, as demonstrated by sub-nanomolar FAAH inhibition by derivatives containing this exact motif [3]. These quantifiable differences render in-class analogs non-interchangeable for structure-activity relationship (SAR) studies and lead optimization programs.

5-(Trifluoromethyl)pyridazine-4-carboxylic acid: Quantitative Differentiation Evidence for Procurement Decisions


Positional Isomer Selectivity: Pyridazine-4-Carboxylic Acid Core Shows Distinct Antimicrobial Profile Relative to 3-Carboxylic Isomer

The position of the carboxylic acid group on the pyridazine ring significantly alters antimicrobial activity. In a study comparing diazinecarboxylic acids, pyridazine-4-carboxylic acid (4PD) exhibited a different antimicrobial and cytotoxic profile compared to pyridazine-3-carboxylic acid (3PD) against Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, and in A375 melanoma and DLD-1 cell lines [1]. The differential activity is attributed to variations in electronic charge distribution, HOMO-LUMO energies, and aromaticity indices as calculated by DFT methods [1]. While this study was performed on unsubstituted pyridazine carboxylic acids, the core positional effect establishes that the 4-carboxylic acid scaffold is non-equivalent to its 3-isomer, a foundational differentiator for building block selection.

antimicrobial pyridazine isomers structure-activity relationship

Trifluoromethyl Substitution at the 5-Position Enhances Antimicrobial Potency Relative to Non-Fluorinated Pyridazines

Introduction of a trifluoromethyl group on the pyridazine skeleton significantly increases antimicrobial activity. A comprehensive study on new pyridazine–fluorine (PYF) derivatives demonstrated that the presence of a trifluoromethyl moiety on the pyridazine ring leads to enhanced in vitro antibacterial and antifungal activities compared to non-fluorinated analogs [1]. This effect is attributed to the trifluoromethyl group's influence on molecular lipophilicity, metabolic stability, and target binding affinity [1]. For 5-(trifluoromethyl)pyridazine-4-carboxylic acid, this class-level SAR supports its selection as a privileged building block for generating analogs with improved antimicrobial profiles.

fluorinated heterocycles antimicrobial enhancement trifluoromethyl bioisostere

Physicochemical Differentiation: pKa Shift of 1.69 vs. 3.18 Confers Altered Ionization and Solubility Profile

The 5-trifluoromethyl substitution significantly alters the acidity of the carboxylic acid group. The predicted pKa of 5-(trifluoromethyl)pyridazine-4-carboxylic acid is 1.69 ± 0.36 , compared to a predicted pKa of 3.18 ± 0.10 for the non-fluorinated pyridazine-4-carboxylic acid . This ~1.5 log unit difference reflects a >30-fold increase in acidity, resulting in a higher proportion of the ionized carboxylate form at physiological pH (7.4). The altered ionization state impacts aqueous solubility, membrane permeability, and protein binding interactions, making this building block chemically distinct from its non-fluorinated parent.

physicochemical properties pKa ionization state solubility

Patent Landscape: 14 Patent Citations Indicate Validated Synthetic Utility in Kinase and GPCR Modulator Programs

The compound is cited as a key intermediate in at least 14 patents, as aggregated by PubChemLite [1]. These patents span therapeutic areas including oncology (e.g., pyridine, pyridazine and triazine derivatives for cancer treatment, JP2020189880) and androgen receptor modulation [2][3]. In contrast, the non-fluorinated pyridazine-4-carboxylic acid is primarily cited in earlier synthetic methodology patents, with fewer recent therapeutic program filings. The concentration of recent patent activity around 5-(trifluoromethyl)pyridazine-4-carboxylic acid underscores its validated utility in contemporary drug discovery pipelines.

patent analysis synthetic intermediate kinase inhibitors GPCR modulators

5-(Trifluoromethyl)pyridazine-4-carboxylic acid: Optimal Use Cases in Drug Discovery and Chemical Biology


Lead Optimization of Antimicrobial Agents

The combination of the pyridazine-4-carboxylic acid core and the 5-trifluoromethyl group provides a validated scaffold for generating analogs with enhanced antimicrobial activity [1][2]. The altered pKa (1.69) compared to non-fluorinated analogs may also influence bacterial cell penetration and target engagement, making this building block particularly suitable for hit-to-lead campaigns targeting Gram-positive and Gram-negative pathogens.

Synthesis of Kinase Inhibitor Libraries

The carboxylic acid group serves as a versatile handle for amide coupling and esterification, while the trifluoromethyl group enhances metabolic stability and binding affinity . The 5-substitution pattern on the pyridazine ring has been employed in patent applications covering kinase inhibitors and androgen receptor modulators [3][4], indicating its utility in constructing focused libraries for oncology and inflammation programs.

Generation of Fluorinated Bioisosteres for Fragment-Based Drug Discovery

The pyridazine ring is a known bioisostere of pyridine, pyrimidine, and pyrazine [5]. The 5-trifluoromethyl-4-carboxylic acid substitution pattern offers a unique combination of electronic properties and hydrogen-bonding capacity not achievable with other heterocyclic cores. This makes it an ideal fragment for exploring novel chemical space in fragment-based screening and scaffold hopping exercises.

Quote Request

Request a Quote for 5-(Trifluoromethyl)pyridazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.